molecular formula C21H19BrN2O4 B2703379 Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-07-4

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2703379
CAS No.: 899733-07-4
M. Wt: 443.297
InChI Key: ASRKPZNIKRTVBD-UHFFFAOYSA-N
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Description

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19BrN2O4 and its molecular weight is 443.297. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899993-39-6, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H19BrN2O4
  • Molecular Weight : 443.3 g/mol

This compound features a dihydropyridazine core, which is known for its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : this compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida species. Its efficacy in inhibiting biofilm formation suggests a potential mechanism involving disruption of fungal adhesion processes .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria, leading to cell death.
  • Disruption of Biofilm Formation : The ability to inhibit biofilm formation is crucial for combating persistent infections caused by biofilm-forming pathogens like MRSA and C. albicans .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives of dihydropyridazine compounds, including this compound. The results indicated that this compound exhibited a significant bactericidal effect against MRSA with an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216 μg/mL .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, the compound was tested against various strains of Candida. It was found to inhibit biofilm formation effectively, outperforming traditional antifungals like fluconazole in specific assays .

Comparative Analysis Table

Activity TypeCompoundMIC (μM)Reference
AntibacterialEthyl 4-((4-bromobenzyl)oxy)-6-oxo...15.625 - 125
AntifungalEthyl 4-((4-bromobenzyl)oxy)-6-oxo...<50
Biofilm InhibitionMRSAMBIC: ~62.216
C. albicansIC50: <40

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-3-27-21(26)20-18(28-13-15-8-10-16(22)11-9-15)12-19(25)24(23-20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKPZNIKRTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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